molecular formula C12H24O2 B098073 Sec-butyl 3-methylheptanoate CAS No. 16253-72-8

Sec-butyl 3-methylheptanoate

Cat. No.: B098073
CAS No.: 16253-72-8
M. Wt: 200.32 g/mol
InChI Key: OARSNTXAKATCPL-UHFFFAOYSA-N
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Description

Sec-butyl 3-methylheptanoate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

16253-72-8

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

butan-2-yl 3-methylheptanoate

InChI

InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3

InChI Key

OARSNTXAKATCPL-UHFFFAOYSA-N

SMILES

CCCCC(C)CC(=O)OC(C)CC

Canonical SMILES

CCCCC(C)CC(=O)OC(C)CC

Key on ui other cas no.

16253-72-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Several drops of a solution of 4.9 g of n-butyl bromide in 126 ml of dry diethyl ether were added to a suspension of 10.53 g of magnesium and a trace amount of iodine in 80 ml of dry diethyl ether, and the mixture was stirred vigorously. The colour of the iodine disappeared upon slight heating, and the rest of the n-butyl bromide solution was then added dropwise at a rate sufficient to maintain a constant reflux of the reaction mixture. After addition of the n-butyl bromide solution the reaction mixture was heated to reflux for a further 15 minutes and was then cooled to 5° C. with an ice-water bath. Cuprous chloride (0.589 g) was divided into seven equal portions: one portion was added to the reaction mixture and then a solution of 23.9 g of sec-butyl crotonate in 120 ml of dry diethyl ether was added dropwise over 3 hours, during which time the six remaining portions of cuprous chloride were added at 30-minute intervals. After stirring the mixture at 5° C. for 15 minutes and then at room temperature for 1 hour, the reaction mixture was gradually poured into an ice-cooled mixture of 150 g of ice, 50 ml of concentrated hydrochloric acid and 60 ml of diethyl ether with vigorous stirring. The organic layer was separated from the reaction mixture obtained and the aqueous layer was extracted with diethyl ether. The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium chloride, dried over magnesium sulphate, and then concentrated. The residue was purified by distillation under reduced pressure to give 27.8 g of the title compound having the following physical characteristics:
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